![molecular formula C13H19N3O2 B2956791 2-[4-(4-甲氧基苯基)哌嗪-1-基]乙酰胺 CAS No. 483351-30-0](/img/structure/B2956791.png)
2-[4-(4-甲氧基苯基)哌嗪-1-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide” is a compound that has been studied for its potential therapeutic applications . It has been found to have a high affinity for alpha1-adrenergic receptors , which are among the most studied G protein-coupled receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The synthesis of this compound has been studied in the context of developing acetylcholinesterase inhibitor compounds . The compound was synthesized as a result of a six-step reaction starting from the aromatic heterocyclic dichloro structure .Molecular Structure Analysis
The molecular structure of “2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide” has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds with an acceptable pharmacokinetic profile .Chemical Reactions Analysis
The chemical reactions involving “2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide” have been analyzed in the context of its binding affinity for alpha1-adrenergic receptors . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .科学研究应用
Alzheimer’s Disease Treatment
Compounds containing the (4-methoxyphenyl)piperazine moiety have been studied for their potential in treating Alzheimer’s disease . Alzheimer’s is a neurodegenerative disease affecting the elderly population, characterized by a decrease in cholinergic transmission, which impairs cognitive functions . Acetylcholine deficiency is significant in the development of disease symptoms . Inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, is one of the crucial drug targets to increase acetylcholine levels .
Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
The (4-methoxyphenyl)piperazine moiety has been used in the design and synthesis of AChE/BChE inhibitors . These inhibitors are essential in managing diseases like Alzheimer’s, where there is a deficiency of acetylcholine .
Antibacterial Activity
Piperazine derivatives, including those with the (4-methoxyphenyl)piperazine moiety, have shown promising antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Activity
Similar to their antibacterial properties, piperazine derivatives have also demonstrated antifungal activity . This opens up another avenue for their potential use in treating fungal infections .
Antipsychotic and Antidepressant Drugs
Piperazine is a common structural motif found in many pharmaceuticals, including antipsychotic and antidepressant drugs . The (4-methoxyphenyl)piperazine moiety could potentially enhance the pharmacokinetic properties of these drugs .
Potential Treatments for Parkinson’s Disease
Piperazine derivatives, including those with the (4-methoxyphenyl)piperazine moiety, are components in potential treatments for Parkinson’s disease . This neurodegenerative disorder could potentially be managed better with drugs containing this moiety .
作用机制
Target of Action
The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Like the other ARs, α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound interacts with its targets, leading to changes in the receptor’s activity.
Biochemical Pathways
The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
It is known that the compound has an affinity for alpha1-adrenergic receptors, which suggests it may have an impact on the functions mediated by these receptors .
Action Environment
It is known that the compound’s pharmacokinetic profile was found acceptable for advanced investigation as potential alpha1-adrenergic receptor antagonists .
未来方向
The future directions for the study of “2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide” include further investigation of its potential as an alpha1-adrenergic receptor antagonist . The results of previous studies have highlighted several compounds, including “2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide”, that exhibited an acceptable pharmacokinetic profile . These compounds could be advanced to further investigation for their potential therapeutic applications .
属性
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-4-2-11(3-5-12)16-8-6-15(7-9-16)10-13(14)17/h2-5H,6-10H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOYWEKSJIMGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

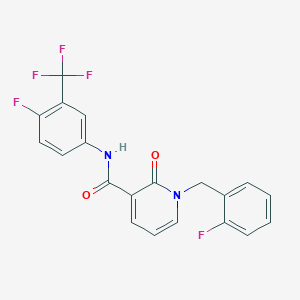
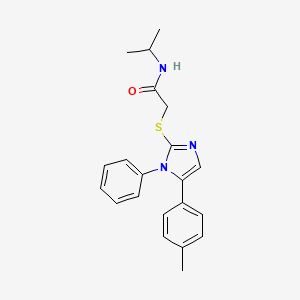
![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)
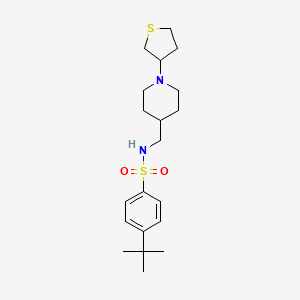
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2956716.png)
![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)
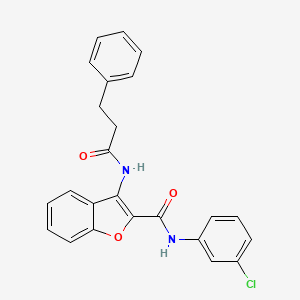
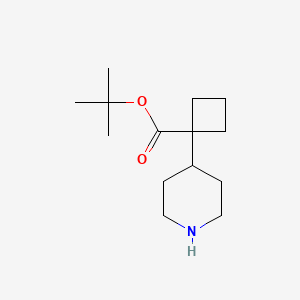
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)
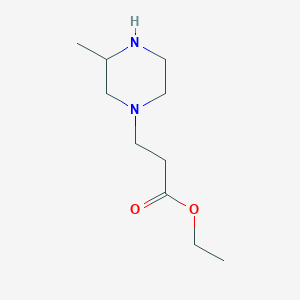
![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)
![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956731.png)